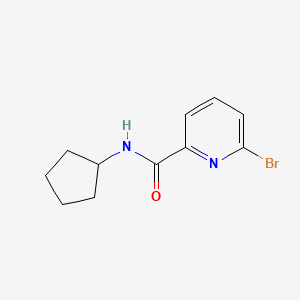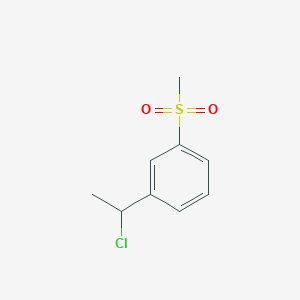
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate is a compound that has garnered significant attention in the field of polymer chemistry This compound is known for its unique structural properties, which include a pyrimidinone ring and a methacrylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate typically involves the reversible addition-fragmentation chain transfer (RAFT) copolymerization method. This process includes the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl with ureidoethyl methacrylate under controlled conditions to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar RAFT copolymerization techniques. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows for polymerization reactions, forming copolymers with other monomers.
Hydrogen Bonding: The compound can form hydrogen bonds due to the presence of ureido and pyrimidinone groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include poly(ethylene glycol) methyl ether methacrylate and lithium 4-styrenesulfonyl (phenylsulfonyl) imide. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to facilitate the polymerization process .
Major Products Formed
The major products formed from the reactions of this compound include single-ion conducting polymer electrolytes and self-healing polymeric materials. These products exhibit superior thermal stability, high mechanical strength, and excellent ionic conductivity .
Applications De Recherche Scientifique
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate has a wide range of scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of advanced polymeric materials with unique properties such as self-healing and high ionic conductivity.
Biomedicine: Incorporated into hydrogels for drug delivery systems and tissue engineering applications.
Energy Storage: Utilized in the development of polymer electrolytes for next-generation lithium batteries.
Antimicrobial Fabrics: Grafted onto cotton fabrics to impart antibacterial properties.
Mécanisme D'action
The mechanism of action of 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate is primarily based on its ability to form hydrogen bonds and undergo polymerization reactions. The ureido and pyrimidinone groups facilitate the formation of stable hydrogen bonds, which contribute to the mechanical strength and self-healing properties of the resulting polymers . Additionally, the methacrylate group allows for copolymerization with other monomers, leading to the formation of advanced polymeric materials with enhanced properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(ethylene glycol) methyl ether methacrylate (PEGMA): Similar in its ability to undergo polymerization reactions and form copolymers.
Lithium 4-styrenesulfonyl (phenylsulfonyl) imide (SSPSILi): Used in similar applications for the development of polymer electrolytes.
Uniqueness
What sets 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate apart from similar compounds is its unique combination of a pyrimidinone ring and a methacrylate group. This combination allows for the formation of hydrogen bonds and polymerization reactions, resulting in materials with superior mechanical strength, thermal stability, and self-healing properties .
Propriétés
Formule moléculaire |
C12H16N4O4 |
|---|---|
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)carbamoylamino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16N4O4/c1-7(2)10(18)20-5-4-13-12(19)16-11-14-8(3)6-9(17)15-11/h6H,1,4-5H2,2-3H3,(H3,13,14,15,16,17,19) |
Clé InChI |
LNMJVHUJOPKLSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=N1)NC(=O)NCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
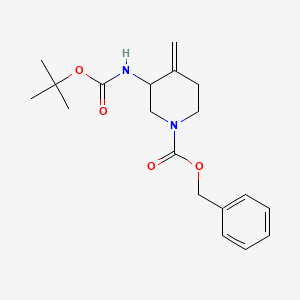
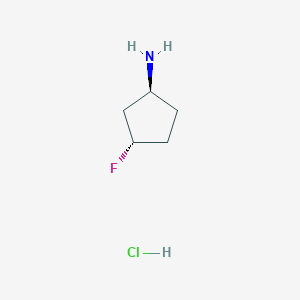
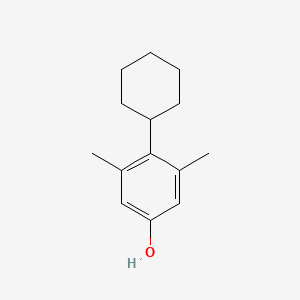
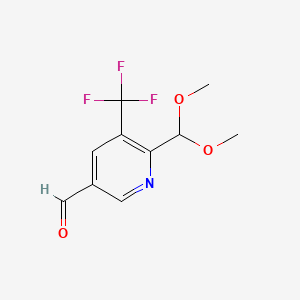
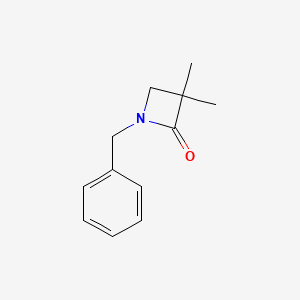

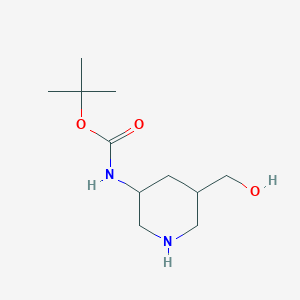

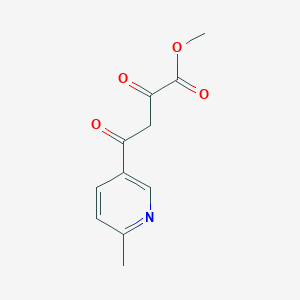
![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)
